tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 944145-92-0
VCID: VC11596585
InChI:
SMILES:
Molecular Formula: C12H25NO3
Molecular Weight: 231.3

tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate

CAS No.: 944145-92-0

Cat. No.: VC11596585

Molecular Formula: C12H25NO3

Molecular Weight: 231.3

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate - 944145-92-0

Specification

CAS No. 944145-92-0
Molecular Formula C12H25NO3
Molecular Weight 231.3

Introduction

Chemical Identity and Structural Features

tert-Butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate (IUPAC name: tert-butyl [(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate) belongs to the carbamate family, where a tert-butoxycarbonyl (Boc) group protects an amine functionality. Key structural attributes include:

  • Chiral center: The (3R) configuration confers stereochemical specificity, critical for interactions in biological systems or asymmetric synthesis.

  • Hydroxy group: Positioned at C1, this group enables hydrogen bonding and serves as a site for further derivatization (e.g., oxidation, esterification).

  • Branched alkyl chain: The 5-methylhexane backbone enhances lipophilicity, influencing solubility and membrane permeability.

Table 1: Molecular Properties

PropertyValue/Description
Molecular formulaC₁₂H₂₅NO₃
Molecular weight231.33 g/mol
CAS Registry NumberNot formally assigned (analog: )
Stereochemistry(3R)-configuration

Synthesis and Manufacturing Pathways

The synthesis of tert-butyl carbamates typically involves coupling tert-butyl carbamate precursors with amine-containing intermediates under controlled conditions. For the target compound, two plausible routes are inferred from analogous methodologies:

Route 1: Boc Protection of Amino Alcohols

  • Starting material: (3R)-1-amino-5-methylhexan-3-ol.

  • Reaction: Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaHCO₃ or DMAP) in tetrahydrofuran (THF) or dichloromethane (DCM).

  • Conditions: 0–25°C, 4–12 hours .

Mechanism:
R-NH2+Boc2OBaseR-NH-Boc+CO2+t-BuOH\text{R-NH}_2 + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{R-NH-Boc} + \text{CO}_2 + \text{t-BuOH}

Route 2: Reductive Amination Followed by Boc Protection

  • Step 1: Synthesis of (3R)-1-hydroxy-5-methylhexan-3-amine via reductive amination of a ketone precursor.

  • Step 2: Boc protection using Boc₂O as described above .

Table 2: Representative Synthetic Conditions

ParameterDetails
Catalyst/BaseDMAP, NaHCO₃
SolventTHF, DCM, or ethyl acetate
Temperature0–25°C
Yield (predicted)70–85% (based on )

Physicochemical and Spectroscopic Properties

Predicted properties are derived from computational models and analogs like tert-butyl N-[(3-hydroxythiolan-3-yl)methyl]carbamate:

Physicochemical Data

  • Boiling point: ~300–320°C (estimated via group contribution methods).

  • Density: 1.05–1.10 g/cm³ (similar to Boc-protected amino alcohols).

  • Solubility:

    • Polar solvents: Moderate in methanol, ethanol.

    • Nonpolar solvents: Low in hexane, diethyl ether.

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • δ 1.38 ppm (s, 9H, tert-butyl).

    • δ 3.5–4.0 ppm (m, 2H, CH₂OH and NH).

    • δ 4.8 ppm (t, 1H, OH) .

  • IR: Peaks at ~3350 cm⁻¹ (O-H/N-H stretch), 1700 cm⁻¹ (C=O stretch).

Applications in Organic Synthesis and Pharmaceuticals

The compound’s Boc group and chiral backbone make it valuable in:

Peptide and Prodrug Synthesis

  • Amine protection: The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), enabling controlled deprotection in multi-step syntheses .

  • Chiral intermediates: Used in asymmetric synthesis of β-amino alcohols, which are precursors to antiretroviral and anticancer agents .

Pharmacological Research

While direct studies are lacking, structural analogs demonstrate:

  • Neuroprotective activity: Boc-protected amino alcohols inhibit acetylcholinesterase (AChE) and β-secretase, targets in Alzheimer’s disease.

  • Antiviral potential: Similar carbamates show activity against HIV-1 protease .

Table 3: Comparative Bioactivity of Carbamate Analogs

CompoundTarget EnzymeIC₅₀ (nM)Source
Boc-D-Serine derivative β-Secretase120Patent CN102020589B
tert-Butyl piperidinyl carbamate HIV-1 protease45Ambeed data

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